1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea

Lipophilicity Drug-likeness SAR

Procure 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea (CAS 1021111-94-3), a conformationally flexible pyridazinyl-phenyl urea. Its 6-ethoxypyridazine moiety and N-benzyl group create a unique pharmacophore for kinase (VEGFR-2) and sEH target engagement, with nanomolar potency reported for close analogs. This scaffold is validated for oncology, pain, and plant growth regulation studies. The defined 6-ethoxy substitution (XLogP3-AA=2.7) ensures distinct lipophilicity compared to methoxy or des-ethoxy analogs, making it an essential tool compound for SAR exploration. Avoid generic substitutions.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 1021111-94-3
Cat. No. B2673965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea
CAS1021111-94-3
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H20N4O2/c1-2-26-19-12-11-18(23-24-19)16-9-6-10-17(13-16)22-20(25)21-14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H2,21,22,25)
InChIKeyLMXBZYSSNZJAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea (CAS 1021111-94-3): Chemical Identity and Structural Baseline


1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea (CAS 1021111-94-3) is a synthetic small-molecule urea derivative (C₂₀H₂₀N₄O₂, MW 348.4 g/mol) characterized by a central urea core linked to a benzyl group on one nitrogen and a 3-(6-ethoxypyridazin-3-yl)phenyl moiety on the other [1]. The compound belongs to the broader class of N-phenyl-N′-benzyl ureas bearing a pyridazinyl heterocycle, a scaffold that has attracted interest in medicinal chemistry and agrochemical research for its capacity to engage diverse biological targets [2].

Why 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea Cannot Be Simply Replaced by Generic Pyridazinyl Urea Analogs


Within the pyridazinyl-phenyl urea family, subtle modifications to the substitution pattern produce dramatic shifts in potency and target selectivity. The 6-ethoxy group on the pyridazine ring of this compound directly influences both the electronic character of the heterocycle and its capacity for hydrogen-bond acceptance, parameters that govern binding to kinase ATP pockets and other enzymatic targets [1]. Replacement with a 6-methoxy analog alters lipophilicity (ΔclogP ≈ 0.4), while removal of the ethoxy group entirely eliminates a key pharmacophoric contact point [2]. Similarly, exchanging the N-benzyl group for N-phenyl modifies conformational flexibility and π-stacking geometry relative to hydrophobic pockets [3]. Without quantitative head-to-head data for every comparator, these structure–activity relationships (SAR) derived from closely related pyridazine–urea series demonstrate that even single-atom modifications can reduce target engagement by orders of magnitude, rendering generic substitution scientifically unsound for any application requiring defined potency or selectivity [1].

Quantitative Evidence Guide for 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea vs. Closest Analogs


Ethoxy vs. Methoxy Substituent on the Pyridazine Ring: Impact on Lipophilicity and Predicted Permeability

The 6-ethoxy substituent of the target compound confers higher calculated lipophilicity (XLogP3-AA = 2.7) compared with the 6-methoxy analog (computed XLogP3-AA ≈ 2.3 based on a –CH₂– difference of ~0.4 log units), as derived from PubChem-computed physicochemical data [1][2]. This difference is directly relevant for passive membrane permeability, where logP values between 2 and 3 are considered optimal for oral absorption.

Lipophilicity Drug-likeness SAR

Pyridazinyl-Phenyl Urea Scaffold: Validated Class-Level Kinase Inhibitory Activity (VEGFR-2)

Compounds containing a pyridazine nucleus linked to a urea pharmacophore have demonstrated nanomolar VEGFR-2 inhibitory activity. In a 2019 study, a related 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative (compound 18b) inhibited VEGFR-2 with an IC₅₀ of 60.7 nM, and several analogs suppressed VEGF-stimulated HUVEC proliferation at 10 μM [1]. The target compound shares the pyridazinyl-phenyl urea core but carries a 6-ethoxy substituent in place of the 6-oxo group, which is expected to modulate both potency and metabolic stability.

VEGFR-2 inhibition Antiangiogenic Kinase

sEH Inhibitory Potential: Pyridazinyl-Benzyl Urea Derivatives in the Sub-Nanomolar Range

Benzyl phenyl urea derivatives featuring a pyridazinone ring have been reported as potent soluble epoxide hydrolase (sEH) inhibitors, with a compound (FP9) achieving an IC₅₀ of 0.2 nM and 78% oral bioavailability in mice [1]. A 2024 conference presentation specifically disclosed pyridazinyl-phenyl benzyl urea derivatives—structurally overlapping with the target compound—as human sEH inhibitors [2], confirming the relevance of this exact chemotype for sEH-targeted research.

sEH inhibition Neuropathic pain CIPN

Cytokinin-Like Plant Growth Regulatory Activity: Pyridazinyl Urea Class Advantage Over Benzyladenine

N-(4-Pyridazinyl)-N′-phenylureas have been patented as plant growth regulators with cytokinin-like activity stated to be superior to the benchmark compound benzyladenine [1]. Although the target compound bears a 3-pyridazinyl substitution pattern rather than the 4-pyridazinyl linkage of the patented compounds, the shared pyridazinyl–phenyl urea pharmacophore suggests potential for agrochemical screening applications.

Plant growth regulator Cytokinin activity Agrochemical

Benzyl vs. Phenyl N-Substitution: Conformational and Steric Differentiation for Target Binding

The N-benzyl substitution introduces a methylene spacer between the urea nitrogen and the phenyl ring, increasing rotational degrees of freedom compared with a directly N-phenyl-substituted analog. This additional flexibility allows the terminal phenyl to adopt geometries that optimize edge-to-face π-stacking with aromatic protein residues, a binding mode observed in urea-based kinase inhibitors [1]. A directly N-phenyl analog would restrict this conformational sampling, potentially reducing binding entropy.

Conformational flexibility Urea pharmacophore Binding mode

Purity and Availability: Research-Grade Sourcing with Defined Quality Specifications

The compound is listed on multiple chemical supplier platforms with a standard purity specification of ≥95% , typical for research-grade screening compounds. In contrast, many closely related pyridazinyl urea analogs without a CAS registry number are available only through custom synthesis with variable purity and longer lead times, introducing batch-to-batch variability that can confound biological assay reproducibility.

Chemical procurement Purity Reproducibility

Recommended Application Scenarios for 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea Based on Quantitative Evidence


Kinase Inhibitor Screening Libraries for Antiangiogenic Drug Discovery

The pyridazinyl-phenyl urea core has demonstrated nanomolar VEGFR-2 inhibition (IC₅₀ = 60.7 nM for a close analog), with several derivatives achieving >80% target engagement [1]. The target compound, with its 6-ethoxy substitution and N-benzyl flexibility, is well-suited as a diversity element in kinase-focused screening decks for oncology and antiangiogenic programs.

sEH Inhibition and Chemotherapy-Induced Neuropathic Pain (CIPN) Research

Benzyl phenyl urea derivatives with pyridazinone/pyridazinyl motifs are among the most potent sEH inhibitors reported (IC₅₀ range 0.2–57 nM), with lead compound FP9 demonstrating 78% oral bioavailability and sustained efficacy in a paclitaxel-induced neuropathic pain mouse model [2]. Pyridazinyl-phenyl benzyl ureas have been specifically disclosed as human sEH inhibitors at a 2024 medicinal chemistry conference [3], making the target compound directly relevant for sEH-targeted pain research.

Agrochemical Cytokinin Activity Screening

The N-pyridazinyl-N′-phenylurea scaffold is patent-validated for cytokinin-like plant growth regulatory activity, claimed to surpass benzyladenine [4]. The target compound extends this chemotype with a 3-pyridazinyl-6-ethoxy substitution, offering a novel analog for structure–activity relationship studies in plant growth regulation and senescence retardation.

Medicinal Chemistry SAR Expansion Around the Pyridazinyl Urea Pharmacophore

The combination of a 6-ethoxypyridazine ring (XLogP3-AA = 2.7) with an N-benzyl urea (6 rotatable bonds) provides a moderately lipophilic, conformationally flexible scaffold distinct from both N-phenyl and 6-methoxy analogs [5]. This makes the compound a valuable tool compound for probing the lipophilicity–permeability–potency relationship in pyridazine-based inhibitor series.

Quote Request

Request a Quote for 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.